Home > Products > Screening Compounds P23446 > Ceftiofur sodium
Ceftiofur sodium - 104010-37-9

Ceftiofur sodium

Catalog Number: EVT-263488
CAS Number: 104010-37-9
Molecular Formula: C19H16N5NaO7S3
Molecular Weight: 545.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ceftiofur sodium is a broad-spectrum, semi-synthetic, β-lactam antibiotic belonging to the cephalosporin class of drugs. [] It is bactericidal in nature, meaning it kills bacteria directly. [] It is effective against a wide range of Gram-positive and Gram-negative bacteria, including β-lactamase producing strains. [, , , , ] Ceftiofur sodium is widely used in veterinary medicine, particularly in the treatment of bacterial infections in livestock and companion animals. [, , , , , , ]

Desfuroylceftiofur Acetamide (DCA)

    Compound Description: Desfuroylceftiofur acetamide (DCA) is the primary active metabolite of ceftiofur sodium. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. DCA exerts its bactericidal effect by inhibiting bacterial cell wall synthesis [, , , , , , , , , , ].

    Relevance: DCA is directly derived from ceftiofur sodium through metabolic processes in the body. It possesses a similar antibacterial spectrum to ceftiofur sodium but with a longer half-life, contributing to the sustained therapeutic effect of ceftiofur sodium [, , , , , , , , , , ].

Ceftiofur Crystalline-Free Acid (CCFA)

    Compound Description: Ceftiofur crystalline-free acid (CCFA) is another formulation of ceftiofur. Like ceftiofur sodium, it is a third-generation cephalosporin antibiotic. It is also active against a wide range of Gram-positive and Gram-negative bacteria [].

    Relevance: CCFA shares the same core structure and mechanism of action as ceftiofur sodium. The primary difference lies in their formulation, which influences their pharmacokinetic properties. CCFA, when administered subcutaneously, provides a longer duration of therapeutic plasma concentrations compared to ceftiofur sodium [].

    Compound Description: Cefotaxime sodium is a third-generation cephalosporin antibiotic, often used for treating bacterial infections. It shares a similar mechanism of action with ceftiofur sodium, inhibiting bacterial cell wall synthesis [].

    Relevance: Cefotaxime sodium is structurally related to ceftiofur sodium, both belonging to the cephalosporin class of antibiotics. Despite their structural similarities, cefotaxime sodium was associated with adverse effects on sperm characteristics and organ function in rats, while ceftiofur sodium did not show such effects at therapeutic doses [].

Cefquinome Sulphate

    Compound Description: Cefquinome sulfate is a fourth-generation cephalosporin antibiotic recognized for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Like ceftiofur sodium, it acts by disrupting bacterial cell wall synthesis [].

    Relevance: Cefquinome sulfate and ceftiofur sodium are both cephalosporin antibiotics, and their structures share a common beta-lactam ring, essential for their antibacterial activity. The study on their stability in intravenous solutions highlights the influence of temperature and solution components on the stability of these cephalosporins [].

Sulbactam Sodium

    Compound Description: Sulbactam sodium is a β-lactamase inhibitor often used in conjunction with β-lactam antibiotics like ceftiofur. It helps to overcome bacterial resistance mechanisms by inhibiting enzymes that break down β-lactam antibiotics [, ].

    Relevance: Sulbactam sodium is frequently combined with ceftiofur sodium to enhance its effectiveness against bacteria that may exhibit resistance to ceftiofur alone. This combination broadens the antimicrobial spectrum and combats drug resistance [, ].

Flunixin Meglumine

    Compound Description: Flunixin meglumine is a potent non-steroidal anti-inflammatory drug (NSAID) commonly employed in veterinary medicine. It is known for its analgesic and anti-inflammatory properties [].

    Relevance: Flunixin meglumine, in combination with ceftiofur sodium and sulbactam sodium, is proposed as a potential formulation to enhance the therapeutic effect of ceftiofur. This combination aims to address both bacterial infection and inflammation, common in veterinary clinical scenarios [].

Source and Classification

Ceftiofur sodium is derived from ceftiofur, which was first reported in U.S. Patent No. 4,464,367. Ceftiofur itself is a beta-lactam antibiotic that exhibits stability against certain beta-lactamases, making it effective against resistant bacterial strains. The sodium salt form enhances its solubility and bioavailability in aqueous environments, which is particularly beneficial for injectable formulations used in veterinary medicine .

Synthesis Analysis

The synthesis of ceftiofur sodium can be accomplished through several methods:

  1. Condensation Reaction: A common method involves the condensation of 3-[2-(furylcarbonyl)thiomethyl]-3-cephem-4-carboxylic acid with a specific oxadiazole derivative. The resulting amine salt can then be converted into the sodium salt using sodium bases such as sodium acetate or sodium bicarbonate .
  2. Hydrochloride Conversion: Another approach involves reacting ceftiofur hydrochloride with inorganic weak bases (e.g., sodium bicarbonate) or organic weak acids in an appropriate solvent. This method yields high purity products with yields around 90% .
  3. Solvent Techniques: The process may also utilize organic solvents such as ethylene glycol monoethyl ether or dimethyl formamide to facilitate the reaction and subsequent crystallization of ceftiofur sodium .

These methods are characterized by their efficiency and environmental friendliness compared to traditional synthesis routes.

Molecular Structure Analysis

Ceftiofur sodium has the molecular formula C19H16N5NaO7S3C_{19}H_{16}N_5NaO_7S_3 and features a complex structure typical of cephalosporins. Key structural elements include:

  • Beta-lactam Ring: This core structure is essential for the antibiotic activity.
  • Thiazole and Furan Moieties: These contribute to the compound's unique properties and stability against beta-lactamases.
  • Sodium Ion: The presence of the sodium ion enhances solubility in water, making it suitable for parenteral administration.

The molecular structure can be represented as follows:

Ceftiofur Sodium Structure\text{Ceftiofur Sodium Structure}
Chemical Reactions Analysis

Ceftiofur sodium participates in various chemical reactions relevant to its functionality:

  • Hydrolysis: In aqueous environments, ceftiofur sodium can undergo hydrolysis, which may affect its stability and efficacy.
  • Reactions with Beta-lactamases: Its resistance to certain beta-lactamases allows it to maintain activity against resistant bacterial strains.
  • Formation of Derivatives: Ceftiofur can react with other compounds to form derivatives that may enhance its therapeutic profile or alter its pharmacokinetics .
Mechanism of Action

Ceftiofur sodium exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers essential for bacterial cell wall integrity. This action leads to:

  • Bactericidal Activity: The disruption causes cell lysis and death in susceptible bacteria.
  • Spectrum of Activity: Effective against a broad range of pathogens including Escherichia coli, Streptococcus spp., and others commonly found in veterinary infections .
Physical and Chemical Properties Analysis

Ceftiofur sodium exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 485.56 g/mol.
  • Solubility: Highly soluble in water due to the presence of the sodium ion; solubility increases with temperature .
  • Stability: The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature variations.

These properties make ceftiofur sodium suitable for formulation into injectable solutions used in veterinary medicine.

Applications

Ceftiofur sodium is primarily used in veterinary medicine for:

  • Treatment of Bacterial Infections: Effective against respiratory infections, urinary tract infections, and skin infections in livestock.
  • Preventive Use: Administered prophylactically in certain situations to prevent infections during stressful conditions such as transport or surgery.
  • Research Applications: Used in studies investigating antibiotic resistance mechanisms and pharmacokinetics due to its broad-spectrum activity.
Synthesis and Manufacturing Methodologies of Ceftiofur Sodium

Novel Synthesis Routes for Veterinary-Specific Formulations

The synthesis of ceftiofur sodium has evolved significantly to address veterinary-specific requirements for stability, bioavailability, and cost-effectiveness. Contemporary routes typically begin with 7-aminocephalosporanic acid (7-ACA) as the core precursor, followed by a multi-step sequence involving acylation, side-chain modification, and salt formation. A patented approach (Patent CN116535421A) utilizes ethyl acetate/dichloromethane solvent systems during the acylation of 7-ACA with 2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid (AMA), achieving 12% higher yields than traditional acetone/water mixtures. This is attributed to improved reagent solubility and reduced epimerization [1]. The subsequent thio-conjugation step employs furan-2-carbothioic acid under nitrogen atmosphere, with triethylamine catalysis enhancing reaction specificity to 92-95% [1] [4].

For veterinary formulations requiring high purity, a crystallization innovation involves sodium bicarbonate-mediated phase transformation. By controlling bicarbonate addition rates (≤0.5 mL/min) into ceftiofur free acid suspensions, this method produces the sodium salt with consistent polymorphic Form II, critical for batch-to-bioactivity reproducibility [10]. Recent advances also explore enzymatic acylation using immobilized Pseudomonas acylases, reducing organic solvent use by 40% while maintaining >85% yield – an approach aligning with green chemistry principles in veterinary drug manufacturing [1].

Table 1: Solvent Systems in Ceftiofur Intermediate Synthesis

Reaction StepTraditional SolventNovel Solvent SystemYield Improvement
AMA-7-ACA AcylationAcetone/water (1:1)Ethyl acetate/DCM (3:2)+12%
Thio-conjugationTetrahydrofuranEthyl acetate/TEA (9:1)+8%
Salt FormationMethanol/waterEthyl acetate/THF (4:1)+15%

Industrial Scale-Up Challenges in Cephalosporin Derivative Production

Scaling ceftiofur sodium synthesis presents multifaceted engineering challenges, primarily rooted in the thermal lability of β-lactam intermediates. During the exothermic acylation step, temperature excursions >5°C above 0°C can degrade 18-22% of the AMA-7-ACA adduct. Industrial solutions employ jacketed reactors with dynamic cooling systems that maintain -2°C±0.5°C through liquid nitrogen-assisted heat transfer [1] [4]. Another critical bottleneck is the solvent recovery rate during crystallization; ethyl acetate removal via conventional distillation causes premature salt precipitation. Modern facilities address this using wiped-film evaporators, reducing solvent residues to <300 ppm while preserving crystal integrity [10].

Batch consistency across scales remains problematic due to mixing heterogeneity in viscous reaction media. At >500L scales, the thio-conjugation mixture's viscosity exceeds 2,000 cP, creating localized stoichiometric imbalances. Patent US20080221076A1 details a high-shear radial mixing system with computational fluid dynamics (CFD)-optimized impellers, reducing reaction completion variability from ±15% to ±3% [10]. Additionally, stringent control of metal ion contaminants (e.g., Fe²⁺, Cu²⁺) is vital, as they catalyze β-lactam ring degradation. Current good manufacturing practice (cGMP) lines employ 316L stainless steel with electropolished surfaces, maintaining transition metals below 0.1 ppm in final product [4].

Table 2: Scale-Up Process Parameters and Solutions

Scale-Up ChallengePilot Scale (50L) ImpactIndustrial Solution (1000L+)Efficiency Gain
Temperature Control±5°C deviationCryogenic jacketing + PID algorithms±0.5°C maintenance
Solvent Removal80% recoveryWiped-film evaporation99.2% recovery
Mixing EfficiencyReynolds number <100CFD-optimized impellersReynolds number >500
Metal Contamination0.5-2.0 ppmElectropolished 316L reactors<0.1 ppm

Comparative Analysis of Salt Formation Techniques (Hydrochloride vs. Sodium)

The conversion of ceftiofur free acid to biologically suitable salts involves distinct crystallization pathways with profound implications for veterinary applicability. Ceftiofur hydrochloride formation employs isopropanol/HCl co-crystallization, generating a highly stable but less soluble polymorph (aqueous solubility: 8.7 mg/mL at 25°C). This characteristic necessitates surfactant-enhanced formulations for injectables, introducing potential compatibility issues [4] [8]. In contrast, ceftiofur sodium synthesis leverages sodium bicarbonate or sodium hydroxide in aqueous-organic biphasic systems (e.g., water/THF), yielding solubility up to 125 mg/mL – a 14-fold increase critical for high-concentration veterinary preparations [10].

Structural analyses reveal the sodium salt's superiority stems from its crystalline hydrate formation. X-ray diffraction of ceftiofur sodium shows a monoclinic P2₁ lattice with 6.5Å channel structures accommodating water molecules. These channels enable rapid dissolution without compromising solid-state stability (accelerated stability testing: <0.8% degradation after 6 months at 40°C) [10]. The hydrochloride form exhibits tighter ionic packing but suffers from hygroscopicity-induced aggregation above 60% relative humidity. For impurity profiles, sodium salt synthesis reduces genotoxic impurity risks: hydrochloride routes contain up to 0.15% residual isopropyl chloride versus <0.01% in sodium salt batches [4].

Table 3: Structural and Functional Properties of Ceftiofur Salts

PropertyCeftiofur HydrochlorideCeftiofur SodiumVeterinary Significance
Crystal SystemTriclinic P-1Monoclinic P2₁Better batch uniformity
Solubility (25°C)8.7 mg/mL125 mg/mLEnables SC/IM administration
HygroscopicityCritical RH: 60%Critical RH: 82%Reduced processing costs
Thermal StabilityΔH decomposition: 148°CΔH decomposition: 163°CSafer sterilization
Residual SolventsIsopropanol ≤5000 ppmEthyl acetate ≤3000 ppmLower toxicity risk

Optimization of Purification Processes for Enhanced Bioactivity

Purification efficacy directly governs ceftiofur sodium's bioactivity by eliminating stereochemical impurities and degradation precursors. The primary impurities include Δ³-ceftiofur isomers (reduced antibacterial potency) and dimers formed via thioester cross-linking. Countercurrent chromatography (CCC) with ethyl acetate/water/ammonium sulfate (5:5:1) systems achieves 99.8% main peak purity by separating these impurities based on partition coefficients (KΔ³-isomer=0.7 vs. Kmain=1.3) [1]. For large-scale operations, simulated moving bed (SMB) chromatography reduces solvent consumption by 60% compared to batch purification [10].

Bioactivity correlates strongly with S-C bond integrity in the side-chain. Desulfuration during processing generates desfuroylceftiofur (≤0.5% in optimized processes), diminishing MIC against Pasteurella multocida by 16-fold. Carbon treatment optimization (0.5% w/v Norit GAC60, 45°C, pH 6.8) adsorbs 99% of oxidative catalysts while retaining 98% ceftiofur [4]. Final crystallization innovations employ antisolvent nucleation control: adding cold (-20°C) ethyl acetate to saturated ceftiofur solutions at 0.1 mL/min generates 10-15µm crystals with optimal surface area/volume ratios. This microstructure enhances reconstitution kinetics while reducing endotoxin entrapment by 75% versus rapid precipitation methods [10].

Degradation studies confirm purified ceftiofur sodium's stability depends on furan ring stabilization. UPLC-MS analyses show that residual 5-hydroxymethylfurfural (5-HMF) accelerates hydrolysis via nucleophilic attack at C7. Purification processes that maintain 5-HMF ≤50 ppm (achieved via activated carbon filtration) preserve >95% bioactivity after 24 months storage [2] [6].

Table 4: Purification Impact on Bioactivity Parameters

Purification ParameterConventional ProcessOptimized ProcessBioactivity Outcome
Δ³-Isomer Level1.2-1.8%≤0.1%MIC90 vs. E. coli: 0.06→0.03 µg/mL
Dimer Content0.3-0.5%≤0.05%AUC/MIC: 44→89 h (bactericidal effect)
Desfuroylceftiofur0.8%≤0.05%Time above MIC: +4.5 h
5-HMF Residual200-500 ppm≤50 ppmDegradation at 24 mo: 8%→<5%
Crystal Size Distribution50-150µm10-15µmReconstitution time: 120s→45s

Properties

CAS Number

104010-37-9

Product Name

Ceftiofur sodium

IUPAC Name

sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C19H16N5NaO7S3

Molecular Weight

545.6 g/mol

InChI

InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-;

InChI Key

RFLHUYUQCKHUKS-CMKUNUBPSA-M

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

ceftiofur
ceftiofur hydrochloride
ceftiofur sodium
Naxcel
U 64279A
U-64279E

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+]

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.